![molecular formula C14H11N3O2S B2589392 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide CAS No. 750640-55-2](/img/structure/B2589392.png)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
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Overview
Description
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide, also known as MTX-1, is a chemical compound with potential applications in scientific research.
Scientific Research Applications
Inhibition of Monoamine Oxidases
SMR000063580: has been studied for its inhibitory activities against monoamine oxidases (MAOs), which are enzymes that catalyze the oxidation of monoamines. MAOs play a significant role in the catabolism of neurotransmitters, and their inhibitors are used to treat various neurological disorders . The compound has shown potential as a potent inhibitor, which could lead to therapeutic applications in treating conditions like depression and Parkinson’s disease.
Cholinesterase Inhibition
The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes break down acetylcholine, a neurotransmitter involved in memory and cognition. Inhibitors of these enzymes are crucial in the treatment of Alzheimer’s disease, as they help increase acetylcholine levels in the brain, potentially improving cognitive function.
β-Secretase Inhibition
β-Secretase (BACE-1) is an enzyme involved in the formation of amyloid plaques, which are characteristic of Alzheimer’s disease. Inhibiting BACE-1 can reduce plaque formation and is a promising strategy for Alzheimer’s disease treatment. SMR000063580 has been investigated for its inhibitory activity against BACE-1, which could contribute to the development of new Alzheimer’s therapies .
Molecular Docking Studies
Molecular docking studies have been conducted with SMR000063580 to understand its binding interactions with target enzymes . These studies are crucial for drug design and development, as they provide insights into the molecular basis of enzyme inhibition and help optimize the compound’s structure for better efficacy and selectivity.
Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of various bioactive compounds. Its structural features make it a valuable starting point for creating new molecules with potential therapeutic applications, such as antibacterial, antifungal, anti-HIV, and anti-inflammatory agents .
Industrial Process Heat Applications
While not directly related to SMR000063580, the acronym SMR is also associated with small modular reactors, which are an emerging technology in the nuclear industry. These reactors can provide process heat for various industrial applications, including the production of chemicals, desalination, and district heating . Although this is a different field of application, it highlights the diverse potential of SMR technology in scientific research and industry.
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to changes in cellular functions . The specific interactions and resulting changes would depend on the exact structure and properties of the thiazole derivative.
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given the reported biological activities of thiazole derivatives, it can be inferred that the compound may have potential antimicrobial, anti-inflammatory, or anticancer effects .
properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-2-4-10(5-3-9)11-8-20-14(16-11)17-13(18)12-6-7-15-19-12/h2-8H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTUFJHIGJTNSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
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